DSPE-PEG8-Mal

Description

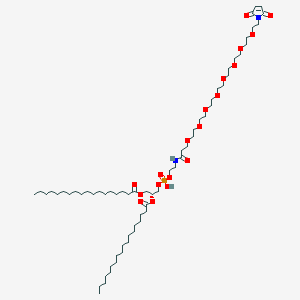

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73)/t59-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVJCKBUSIFBB-OBEXFZABSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H119N2O19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG8-Mal for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (DSPE-PEG8-Mal), a heterobifunctional lipid-polymer conjugate crucial for the development of targeted nanomedicines. We will delve into its chemical and physical properties, provide detailed experimental protocols for its application, and present key quantitative data from relevant studies.

Core Concepts and Chemical Properties

This compound is an amphiphilic molecule composed of three key functional units:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearoyl chains that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayers of liposomes and other lipid-based nanoparticles.

-

Polyethylene Glycol (PEG) Linker: An eight-unit PEG spacer provides a hydrophilic shield, which can increase the circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system. This "stealth" property is a cornerstone of modern drug delivery systems. The PEG linker also provides flexibility and reduces steric hindrance for the attached targeting ligand.

-

Maleimide Group: A reactive group at the distal end of the PEG chain that specifically and efficiently reacts with free sulfhydryl (thiol) groups, most commonly from cysteine residues in peptides and proteins. This allows for the covalent conjugation of targeting moieties to the surface of nanoparticles.

The unique combination of these components makes this compound an invaluable tool for functionalizing nanocarriers to achieve targeted drug delivery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may be reported by different suppliers due to the nature of the PEG component and the salt form.

| Property | Value | Source(s) |

| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (sodium salt) | [1] |

| Molecular Formula | C65H119N3NaO20P | [1] |

| Molecular Weight | 1316.63 g/mol | [1] |

| Alternate Formula | C64H119N2O19P | [2][3] |

| Alternate MW | 1251.61 g/mol | |

| Purity | ≥95% to >99% | |

| Appearance | White solid powder | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform, and warm water. | |

| Storage Conditions | Store at -20°C, protect from moisture and light. |

Experimental Protocols

Thiol-Maleimide Conjugation of a Targeting Ligand to this compound

This protocol outlines the general steps for conjugating a thiol-containing peptide or protein to this compound.

Materials:

-

This compound

-

Thiol-containing peptide/protein

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at pH 6.5-7.5

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Inert gas (e.g., Argon or Nitrogen)

-

Purification system (e.g., HPLC, gel filtration column)

Procedure:

-

Preparation of the Thiolated Ligand:

-

Dissolve the peptide or protein in the degassed reaction buffer.

-

If the thiol groups are present as disulfide bonds, reduction may be necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Note: DTT can also be used, but excess DTT must be removed prior to conjugation.

-

-

Preparation of this compound Solution:

-

Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the thiolated ligand solution. A molar excess of the maleimide lipid (e.g., 1.2 to 10-fold) is often used to ensure complete reaction with the thiol groups.

-

Flush the reaction vessel with an inert gas to prevent oxidation of the thiol groups.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

The resulting DSPE-PEG8-ligand conjugate can be purified from unreacted starting materials using techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex G-25 column).

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using methods like MALDI-TOF mass spectrometry, which will show an increase in molecular weight corresponding to the addition of the this compound.

-

Preparation of Functionalized Liposomes via Thin-Film Hydration

This protocol describes the formation of liposomes incorporating the DSPE-PEG8-ligand conjugate.

Materials:

-

Primary lipids (e.g., DSPC, DPPC, Cholesterol)

-

DSPE-PEG8-ligand conjugate

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., PBS, HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary lipids and the DSPE-PEG8-ligand conjugate in chloroform in a round-bottom flask. The amount of the functionalized lipid is typically between 0.5-5 mol% of the total lipid content.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the primary lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove any unencapsulated material by methods such as dialysis or size-exclusion chromatography.

-

Quantitative Data and Performance

The efficiency of conjugation and the stability of the resulting nanoparticles are critical for the successful development of a drug delivery system.

Conjugation Efficiency

The reaction between the maleimide group of this compound and a thiol is highly efficient under optimal conditions.

| Ligand Type | DSPE-PEG-Mal MW | Reaction Conditions | Conjugation Efficiency | Source |

| F3 peptide | ~2.9 kDa | DMSO, 24h at 25°C | >95% | |

| P435 peptide | 2000 Da | Chloroform:DMSO (1:1), 48h at RT | Up to 100% | |

| RGD peptide | 2000 Da | Not specified | Quantitative |

Stability of DSPE-PEGylated Liposomes

The incorporation of DSPE-PEG lipids into liposomes significantly enhances their stability in biological fluids.

| Liposome Composition | DSPE-PEG Content | Stability Metric | Result | Source |

| DOPE/DPSG | 3-5 mol% | Leakage in serum after 8h | <18% | |

| POPC | 20 mol% | Survival rate in seawater (Day 3) | ~5-fold higher than POPC alone | |

| CSL3/DSPC/Chol | 2.5 mol% | Particle size and concentration in FBS (4h) | Significantly more stable than C14-lipid-PEG |

The length of the DSPE-PEG chain and the density of its grafting on the nanoparticle surface are crucial factors influencing the in vivo pharmacokinetics. Generally, a higher density of PEGylation leads to a longer circulation time. However, very high densities can sometimes hinder the interaction of the targeting ligand with its receptor.

Chemical Structure and Reaction Mechanism

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5 and results in the formation of a stable thioether bond.

Conclusion

This compound is a versatile and highly effective lipid-polymer conjugate for the surface functionalization of liposomes and other nanoparticles. Its well-defined structure, which includes a lipid anchor, a biocompatible PEG spacer, and a thiol-reactive maleimide group, enables the development of sophisticated drug delivery systems with enhanced stability and targeting capabilities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the advancement of targeted therapeutics.

References

DSPE-PEG8-Mal: An In-Depth Technical Guide for Advanced Drug Delivery

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(octaethylene glycol)] (DSPE-PEG8-Mal) is a heterobifunctional phospholipid-polyethylene glycol conjugate that has become an indispensable tool in the field of drug delivery, particularly for the development of targeted nanomedicines.[1][2][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

This compound consists of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, an eight-unit polyethylene glycol (PEG8) spacer, and a reactive maleimide group.[2] The DSPE portion allows for stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles. The hydrophilic PEG8 spacer provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo. The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, to the surface of nanoparticles. This facilitates the active targeting of therapeutic payloads to specific cells and tissues.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by the DSPE lipid, the PEG8 linker, and the maleimide functional group.

2.1 Chemical Structure

Caption: Block diagram of this compound structure.

2.2 Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Note that some values may vary slightly between different suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C65H119N3NaO20P | |

| Molecular Weight | ~1316.63 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in chloroform, warm water, DMSO, DCM, DMF | |

| Storage Temperature | -20°C | |

| Stability | Stable for at least one year when stored properly at -20°C |

Key Properties and Reactivity

3.1 Maleimide-Thiol Conjugation

The terminal maleimide group of this compound reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond. This reaction, a Michael addition, is most efficient and specific at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues, although at a much slower rate.

3.2 Stability of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH. The rate of hydrolysis increases with increasing pH and temperature. Therefore, it is crucial to maintain a neutral to slightly acidic pH during storage and conjugation reactions to ensure the reactivity of the maleimide group. Aqueous solutions of this compound should be prepared fresh before use.

| Condition | Stability of Maleimide Group | Reference(s) |

| pH < 6.5 | Reaction with thiols is slow. | |

| pH 6.5 - 7.5 | Optimal for specific and efficient thiol conjugation. | |

| pH > 7.5 | Increased rate of hydrolysis and potential for side reactions with amines. | |

| Storage at 4°C | Moderate stability; ~10% decrease in reactivity after 7 days. | |

| Storage at 20°C | Lower stability; ~40% decrease in reactivity after 7 days. |

Experimental Protocols

4.1 Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Methodology:

-

Lipid Film Formation: Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC or DPPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Mal).

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by gentle rotation at a temperature above the phase transition temperature of the primary phospholipid. This will form multilamellar vesicles (MLVs).

-

Size Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Caption: Workflow for liposome formulation.

4.2 Bioconjugation of Thiol-Containing Ligands

This protocol describes the conjugation of a thiol-containing peptide to pre-formed, this compound-functionalized liposomes.

Methodology:

-

Prepare Ligand: Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., HEPES or PBS, pH 7.0-7.4). If the peptide contains disulfide bonds, reduction with a reagent like TCEP may be necessary.

-

Reaction Setup: Add the peptide solution to the liposome suspension. The molar ratio of maleimide on the liposomes to the thiol-containing ligand should be optimized, with ratios from 2:1 to 5:1 (maleimide:thiol) being reported as effective.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.

-

Purification: Remove the unreacted ligand and other impurities by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

Caption: Workflow for bioconjugation.

4.3 Quantification of Conjugation Efficiency

The efficiency of the conjugation reaction can be determined by quantifying the amount of unreacted thiol groups after the reaction using Ellman's reagent (DTNB).

Methodology:

-

Reaction Quenching (Optional): Add a thiol-containing small molecule (e.g., L-cysteine) to react with any remaining maleimide groups on the liposomes.

-

Separation: Separate the liposomes from the unreacted ligand and quenching agent.

-

Quantification: Quantify the amount of free ligand in the supernatant using a suitable method, such as HPLC. The conjugation efficiency is calculated as: Efficiency (%) = (1 - [Free Ligand] / [Total Ligand]) * 100

Applications in Targeted Drug Delivery

This compound is extensively used to create targeted drug delivery systems for various diseases, most notably cancer.

5.1 Targeted Cancer Therapy

By conjugating targeting ligands such as antibodies (or antibody fragments) or peptides that recognize receptors overexpressed on cancer cells (e.g., HER2, EGFR, integrins), this compound-containing liposomes can selectively deliver chemotherapeutic agents to tumor sites. This enhances the therapeutic efficacy while minimizing off-target toxicity.

Targeted Delivery to HER2-Positive Cancer Cells:

Caption: Workflow of targeted liposomal drug delivery.

Signaling Pathway Inhibition:

Upon internalization, the released drug can interfere with specific intracellular signaling pathways. For instance, in HER2-positive breast cancer, targeted delivery of a dimerization inhibitor can block the HER2 signaling cascade that promotes cell proliferation and survival.

Caption: Inhibition of HER2 signaling pathway.

In Vitro and In Vivo Performance

6.1 Cellular Uptake

Numerous studies have demonstrated that liposomes functionalized with targeting ligands via this compound exhibit significantly enhanced cellular uptake in receptor-positive cancer cells compared to non-targeted liposomes.

| Cell Line | Targeting Ligand | Nanoparticle | Uptake Enhancement vs. Non-Targeted | Reference(s) |

| 4T1 | Maleimide | Liposome | Increased fluorescence intensity | |

| U87MG | APTEDB peptide | Liposome | Significantly higher uptake | |

| HCT116 | cRGD peptide | Liposome | Enhanced cellular uptake |

6.2 In Vivo Biodistribution and Efficacy

In animal models, targeted liposomes have shown preferential accumulation at the tumor site, leading to improved anti-tumor efficacy. The PEG spacer helps to reduce clearance by the liver and spleen, although some accumulation in these organs is still observed.

| Animal Model | Targeting Ligand | Key Finding | Reference(s) |

| U87MG Xenograft | APTEDB peptide | Retarded tumor growth to the greatest extent | |

| HCT116 Xenograft | cRGD peptide | Higher tumor accumulation vs. non-targeted | |

| ApoE Knock-out Mice | CREKA peptide | Accumulation in liver and kidney, excretion via bladder |

Conclusion

This compound is a versatile and powerful tool for the development of advanced drug delivery systems. Its well-defined structure, reliable bioconjugation chemistry, and the "stealth" properties conferred by the PEG spacer make it an ideal component for creating targeted nanoparticles. By enabling the precise attachment of targeting moieties, this compound facilitates the selective delivery of therapeutic agents to diseased tissues, thereby enhancing efficacy and reducing systemic toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

An In-Depth Technical Guide to the Synthesis of DSPE-PEG8-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)8] (DSPE-PEG8-Mal). This functionalized lipid is a critical component in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), enabling the conjugation of thiol-containing ligands like peptides and antibodies to the nanoparticle surface. This guide details the synthetic route, experimental protocols, and key characterization data.

Overview of the Synthetic Pathway

The synthesis of DSPE-PEG8-Maleimide is typically achieved through a two-step process. The first step involves the synthesis of an amine-terminated DSPE-PEG8 intermediate (DSPE-PEG8-NH2). The second, and final, step is the functionalization of this amino group with a maleimide moiety. This is most commonly accomplished by reacting the DSPE-PEG8-NH2 with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid. This method is widely adopted due to its efficiency and the commercial availability of the necessary reagents.

Below is a DOT script representation of the logical workflow for the synthesis of this compound.

Caption: Logical workflow for the two-step synthesis of DSPE-PEG8-Maleimide.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of similar DSPE-PEG-Maleimide compounds and have been adapted for the specific PEG8 linker.

Step 1: Synthesis of DSPE-PEG8-NH2 (Amine-terminated DSPE-PEG8)

This step can be achieved through various methods, with a common approach being the coupling of DSPE to a pre-synthesized, heterobifunctional PEG8 linker that has a protected amine at one end and a reactive group (like a tosyl or hydroxyl group) at the other. For this guide, we will assume the use of a commercially available Boc-protected amino-PEG8 with a hydroxyl terminus.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

N-Boc-amino-PEG8-hydroxyl (HO-PEG8-NH-Boc)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

-

Appropriate solvents for purification (e.g., chloroform, methanol)

Procedure:

-

Activation and Coupling:

-

Dissolve DSPE and a 1.2 molar equivalent of HO-PEG8-NH-Boc in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMAP (0.2 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

-

Slowly add the DCC solution to the DSPE/PEG solution at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of DSPE-PEG8-NH-Boc:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a mild acid (e.g., 0.1 N HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography (silica gel) with a suitable eluent system (e.g., a gradient of methanol in chloroform).

-

-

Boc Deprotection:

-

Dissolve the purified DSPE-PEG8-NH-Boc in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM several times to ensure complete removal of TFA.

-

The resulting DSPE-PEG8-NH2 is typically used in the next step without further purification, though it can be purified by chromatography if necessary.

-

Step 2: Synthesis of DSPE-PEG8-Maleimide

This step involves the reaction of the newly synthesized DSPE-PEG8-NH2 with an NHS ester of a maleimide-containing molecule. A common reagent for this is N-succinimidyl-3-maleimidopropionate.

Materials:

-

DSPE-PEG8-NH2 (from Step 1)

-

N-succinimidyl-3-maleimidopropionate (Maleimide-C3-NHS ester)

-

Anhydrous Dichloromethane (DCM) or a mixture of DCM and Dimethylformamide (DMF)

-

Triethylamine (TEA)

Procedure:

-

Coupling Reaction:

-

Dissolve DSPE-PEG8-NH2 in anhydrous DCM (a small amount of DMF can be added to improve solubility if needed).

-

Add a 1.5 molar equivalent of N-succinimidyl-3-maleimidopropionate to the solution.

-

Add a 3.0 molar equivalent of triethylamine (TEA) to act as a base and catalyze the reaction.[1]

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

-

Purification:

-

The reaction mixture can be concentrated and then purified using column chromatography. A Sephadex G-50 column or similar size-exclusion chromatography is often effective for removing unreacted starting materials and byproducts.[1]

-

The fractions containing the product are collected and the solvent is removed under reduced pressure to yield DSPE-PEG8-Maleimide as a white solid.[1]

-

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product.

| Compound | Molecular Weight ( g/mol ) | Purity | Form | Solubility |

| DSPE | 749.05 | >99% | White powder | Chloroform, DCM |

| DSPE-PEG8-NH2 | ~1146 | >95% | White solid | Chloroform, DCM, Water (with sonication) |

| N-succinimidyl-3-maleimidopropionate | 266.21 | >98% | White crystalline powder | DCM, DMF, Acetonitrile |

| This compound | ~1322.7 | >95% | White solid | DMSO, DCM, DMF [2] |

Note: The molecular weight of PEGylated compounds can vary slightly depending on the exact mass of the PEG linker.

Characterization

The successful synthesis of DSPE-PEG8-Maleimide should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P NMR): To confirm the presence of the characteristic peaks of the DSPE lipid chains, the PEG linker, and the maleimide group.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Concluding Remarks

The synthesis pathway described provides a reliable method for producing high-purity DSPE-PEG8-Maleimide for use in advanced drug delivery applications. It is crucial for researchers to perform thorough characterization of the final product to ensure its identity, purity, and reactivity for subsequent bioconjugation reactions. Proper handling and storage of the maleimide-functionalized product (typically at -20°C under desiccated conditions) are essential to prevent hydrolysis of the maleimide group and maintain its reactivity.

References

DSPE-PEG8-Mal mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of DSPE-PEG8-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSPE-PEG8-Maleimide is a heterobifunctional lipid-PEG conjugate that plays a pivotal role in the development of targeted drug delivery systems. Its unique tripartite structure, consisting of a lipid anchor (DSPE), a spacer (PEG8), and a reactive group (Maleimide), enables the surface functionalization of lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and the underlying chemical principles that govern its utility in bioconjugation and pharmaceutical development.

Core Mechanism of Action: A Tri-Component System

The functionality of this compound arises from the distinct roles of its three components: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), an eight-unit polyethylene glycol (PEG8) linker, and a maleimide (Mal) terminal group.[1][2]

-

DSPE (Lipid Anchor): As a phospholipid with two saturated 18-carbon stearoyl chains, DSPE is highly hydrophobic.[3] This property allows it to stably and spontaneously intercalate into the lipid bilayer of liposomes or the outer lipid layer of LNPs during their formulation.[2][4] This integration serves as a robust anchor, ensuring the entire conjugate is firmly attached to the nanoparticle surface.

-

PEG8 (Hydrophilic Spacer): The octaethylene glycol (PEG8) chain is a flexible, hydrophilic polymer. When anchored to a nanoparticle via DSPE, the PEG linker extends into the aqueous environment, forming a hydrated layer on the nanoparticle surface. This "PEGylation" confers several critical advantages, collectively known as "stealth" properties. It sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation half-life, allowing more time for the nanoparticle to reach its target tissue.

-

Maleimide (Reactive Group): The terminal maleimide group is a thiol-reactive functional group that is central to the bioconjugation capabilities of this compound. It enables the covalent attachment of targeting ligands—such as antibodies, peptides, or aptamers—that possess a free sulfhydryl (thiol) group, commonly found in cysteine residues. This conjugation allows for the creation of actively targeted delivery systems that can selectively bind to and be internalized by specific cell populations.

The overall mechanism involves the incorporation of this compound into a lipid nanoparticle during its manufacturing process. The DSPE component anchors the molecule to the particle, while the PEG8 chain provides a stealth shield and extends the reactive maleimide group away from the surface. This exposed maleimide is then available for the covalent attachment of thiol-containing targeting molecules, transforming a standard nanoparticle into a targeted drug delivery vehicle.

The Thiol-Maleimide Ligation Chemistry

The conjugation of targeting ligands to this compound occurs via a well-characterized Michael addition reaction. In this reaction, the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the maleimide's double bond. This process results in the formation of a stable, covalent thioether bond, securely linking the targeting molecule to the nanoparticle surface.

This reaction is highly efficient and selective for thiols, particularly within a specific pH range, making it a preferred method in bioconjugation. It is often considered a "click chemistry" reaction due to its high yield, specificity, and mild reaction conditions.

Caption: Mechanism of Thiol-Maleimide Ligation on a Liposome Surface.

Data Presentation: Reaction Parameters and Component Functions

Effective bioconjugation requires precise control over reaction conditions. The following tables summarize key quantitative parameters for the thiol-maleimide reaction and the functional roles of the this compound components.

Table 1: Optimal Conditions for Thiol-Maleimide Conjugation

| Parameter | Recommended Range/Value | Rationale & Notes | Citation |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal range for selective reaction with thiols. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. Below pH 6.5, the thiol group is protonated, reducing nucleophilicity and slowing the reaction. Above pH 7.5, competing reactions with amines (e.g., lysine) and hydrolysis of the maleimide group can occur. | |

| Temperature | 4°C to 25°C (Room Temp) | Reactions are typically performed at room temperature (30 min - 2 hours) for faster kinetics or at 4°C (overnight) for sensitive proteins to minimize degradation. | |

| Molar Ratio | 10-20 fold molar excess of maleimide | A molar excess of the maleimide-containing lipid (this compound) relative to the thiol-containing ligand is used to drive the reaction to completion and ensure maximum conjugation efficiency. |

| Buffer Choice | Phosphate, HEPES, MOPS | Buffers should be free of thiol-containing agents (e.g., DTT, β-mercaptoethanol). Phosphate-buffered saline (PBS) at pH 7.4 is commonly used. | |

Table 2: Functional Summary of this compound Components

| Component | Primary Function | Key Properties |

|---|---|---|

| DSPE | Lipid Anchor | Amphiphilic; integrates into lipid bilayers; provides stable attachment to nanoparticles. |

| PEG8 | Hydrophilic Spacer / Stealth Agent | Water-soluble; flexible; creates a hydrated layer to reduce protein binding and increase circulation time. |

| Maleimide | Thiol-Reactive Group | Forms stable, covalent thioether bonds with sulfhydryl groups via Michael addition. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of targeted nanoparticles using this compound.

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the formation of liposomes incorporating this compound using the thin-film hydration method.

-

Lipid Film Preparation:

-

In a round-bottom flask, combine the primary structural lipid (e.g., DSPC or HSPC), cholesterol, and this compound in a chloroform/methanol solvent mixture. A typical molar ratio might be 55:40:5 (DSPC:Cholesterol:this compound).

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the Tc. This will form multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a defined size distribution, subject the MLV suspension to extrusion.

-

Pass the suspension 10-20 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder device heated above the Tc.

-

-

Purification:

-

Remove any un-encapsulated material or non-incorporated lipids by size exclusion chromatography (SEC) using a Sepharose CL-4B column or via dialysis.

-

Caption: Workflow for Preparing Maleimide-Functionalized Liposomes.

Conjugation of Thiolated Ligand to Liposomes

-

Prepare Ligand: Dissolve the thiol-containing peptide or antibody in a suitable reaction buffer (e.g., PBS, pH 7.0-7.4). If the protein's thiols are present as disulfides, they may need to be reduced first using a mild reducing agent like TCEP, followed by removal of the reducing agent.

-

Conjugation Reaction:

-

Add the prepared ligand solution to the maleimide-functionalized liposome suspension. Use a 10-20 fold molar excess of liposomal maleimide groups to the ligand's thiol groups.

-

Incubate the mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching: Add a low molecular weight thiol compound (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups and prevent non-specific cross-linking.

-

Final Purification: Remove the un-conjugated ligand and quenching agent from the final ligand-conjugated liposomes using SEC or dialysis.

Characterization and Quantification

-

Conjugation Efficiency (Ellman's Test):

-

Principle: Ellman's reagent (DTNB) reacts with free thiols to produce a colored product measured at 412 nm. By measuring the concentration of free thiols before and after the conjugation reaction, the amount of ligand that has successfully conjugated can be determined.

-

Protocol:

-

Prepare a standard curve using known concentrations of the thiol-containing ligand.

-

Measure the free thiol concentration in the ligand solution before conjugation.

-

After conjugation and purification, measure the free thiol concentration in the flow-through/dialysate.

-

The difference between the initial amount of ligand and the unreacted amount represents the conjugated ligand.

-

-

-

Analysis of Final Product (HPLC):

-

Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the final conjugated liposomes from the unconjugated ligand and other impurities.

-

Protocol:

-

Inject the purified conjugate sample onto a C18 column.

-

Elute using a gradient of an organic mobile phase (e.g., acetonitrile with 0.1% TFA) and an aqueous mobile phase (e.g., water with 0.1% TFA).

-

Monitor the elution profile at 280 nm (for proteins) and potentially another wavelength specific to the drug or lipid if applicable. The conjugated product will have a different retention time than the unconjugated starting materials.

-

-

Concluding Summary

This compound is a powerful and versatile tool in the field of drug delivery. Its mechanism of action is a synergistic combination of its three distinct molecular components. The DSPE moiety provides stable anchoring into lipid nanocarriers, the PEG8 linker confers stealth properties and extends the reactive terminus, and the maleimide group allows for the highly specific and efficient covalent attachment of targeting ligands. This well-defined mechanism, governed by the principles of self-assembly and thiol-maleimide chemistry, enables the rational design of sophisticated, targeted drug delivery systems with enhanced therapeutic precision.

Caption: Conceptual Diagram of a Targeted Drug Delivery System.

References

The Versatility of DSPE-PEG8-Mal in Nanomedicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal) is a heterobifunctional phospholipid-PEG conjugate that has emerged as a critical component in the field of nanomedicine. Its unique structure, featuring a lipid tail (DSPE), a hydrophilic octaethylene glycol spacer (PEG8), and a reactive maleimide group, enables the creation of sophisticated drug delivery systems. This guide provides a comprehensive overview of the applications of this compound, focusing on its role in targeted drug delivery, formulation of nanocarriers, and the underlying experimental methodologies.

The DSPE component serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of liposomes or the hydrophobic core of micelles. The PEG8 spacer provides a hydrophilic shield, which can reduce opsonization by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1] The terminal maleimide group is a highly reactive Michael acceptor that readily forms stable covalent bonds with thiol (-SH) groups present in cysteine residues of peptides and proteins.[2] This feature is extensively utilized for the surface functionalization of nanocarriers with targeting ligands, enabling active targeting to specific cells and tissues.[1][3]

Core Applications in Nanomedicine

The primary application of this compound lies in the development of targeted nanocarriers for therapeutic agents, including small molecule drugs, peptides, and nucleic acids. These nanocarriers can be engineered to recognize and bind to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.[1]

Targeted Drug Delivery

This compound is instrumental in the design of actively targeted liposomes and micelles. By conjugating targeting moieties such as antibodies, antibody fragments (e.g., Fab'), or peptides (e.g., RGD) to the maleimide group, these nanocarriers can be directed to specific cell types. For instance, nanoparticles functionalized with peptides targeting the EGFR-HER2 complex have been developed for targeted cancer therapy. This targeted approach aims to increase the therapeutic index of potent drugs by maximizing their concentration at the site of action while minimizing systemic toxicity.

Gene Delivery

In the realm of gene therapy, this compound can be incorporated into lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA. The maleimide group allows for the attachment of ligands that can facilitate cellular entry and endosomal escape, critical steps for the successful delivery of genetic material to the cytoplasm.

Bioimaging and Diagnostics

By conjugating imaging agents or probes to the maleimide terminus, this compound can be used to create targeted contrast agents for various imaging modalities, including magnetic resonance imaging (MRI) and fluorescence imaging. This enables the visualization of disease-specific markers and the tracking of nanocarrier biodistribution in vivo.

Quantitative Data on this compound Formulations

The physicochemical properties of nanocarriers formulated with this compound are critical determinants of their in vivo performance. The following tables summarize representative quantitative data from studies on similar DSPE-PEG-Maleimide based formulations.

| Formulation Component(s) | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |

| DSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-Mal | Doxorubicin | 101.70 ± 14.04 | - | 92.8 | |

| Soyalecithin, Cholesterol, DSPE-mPEG2000 | Doxorubicin | 766 ± 30 | -0.271 | 96.45 ± 0.95 | |

| HSPC, Cholesterol, mPEG2000-DSPE | Doxorubicin | 112.5 ± 10.3 | -18.5 ± 1.6 | 93.71 | |

| PEG5000-DSPE | Paclitaxel | ~100 | - | 95 | |

| DPPC, DSPE-PEG2000 | Doxorubicin | ~110 | -15 | >95 |

Table 1: Physicochemical Properties of DSPE-PEG-Maleimide Based Nanocarriers. This table presents the particle size, zeta potential, and drug encapsulation efficiency of various liposomal and micellar formulations incorporating DSPE-PEG-Maleimide or similar derivatives.

| Nanoparticle Formulation | Targeting Ligand | Animal Model | Tumor Accumulation (%ID/g) | Reference(s) |

| 111In-labeled Liposomes | RGD | M21/M21-L tumor-bearing nude mice | < 1 | |

| DiR-loaded Liposomes | cRGD | HCT116 xenograft nude mice | ~0.87 (targeted) vs. ~0.18 (non-targeted) | |

| Gold Nanoparticles | RGD | Pancreatic cancer model | ~12.8 | |

| PLGA-PEG Nanoparticles | tLyp-1 | B16/BL6 tumor model | High (qualitative) |

Table 2: In Vivo Biodistribution and Tumor Targeting. This table summarizes the tumor accumulation of different targeted nanoparticle formulations in various animal models. The data highlights the enhanced tumor targeting achieved through ligand functionalization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Formulation of Peptide-Targeted Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes and subsequent conjugation of a cysteine-containing peptide to the surface-exposed this compound.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG2000

-

This compound

-

Cysteine-terminated targeting peptide (e.g., cRGD)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:4.5:0.5).

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60-65 °C) for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane using a mini-extruder at 60-65 °C. Perform at least 11 passes through the membrane.

-

-

Peptide Conjugation:

-

Add the cysteine-containing peptide to the liposome suspension at a 2-fold molar excess relative to the this compound.

-

Incubate the mixture overnight at room temperature with gentle stirring to allow for the thiol-maleimide reaction to proceed.

-

-

Purification:

-

Remove unreacted peptide by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

-

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Measurement:

-

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.

-

Transfer the diluted sample to a cuvette.

-

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

-

Measure the zeta potential using laser Doppler velocimetry.

-

2. Determination of Drug Encapsulation Efficiency (EE):

-

Method: Centrifugation or size exclusion chromatography.

-

Procedure:

-

Separate the unencapsulated ("free") drug from the drug-loaded nanoparticles. This can be achieved by centrifuging the sample in a centrifugal filter unit (with a molecular weight cutoff that retains the nanoparticles but allows the free drug to pass through).

-

Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the Encapsulation Efficiency (EE) using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

Visualization of Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway

Targeted delivery of anticancer drugs to cells overexpressing EGFR and HER2 can inhibit downstream signaling pathways that promote cell proliferation, survival, and invasion. The following diagram illustrates the key components of this pathway.

References

- 1. Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-PEG8-Mal for Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG8-Mal), a key lipid excipient in the development of targeted drug delivery systems. This document details its core functionalities, provides structured quantitative data, and offers detailed experimental protocols for its application in forming targeted nanoparticles for therapeutic delivery.

Introduction to this compound

This compound is a heterobifunctional lipid-polymer conjugate that plays a critical role in the formulation of advanced drug delivery vehicles such as liposomes and micelles.[1] Its unique structure comprises three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of nanoparticles.[1]

-

Polyethylene Glycol (PEG)8: An eight-unit PEG spacer that forms a hydrophilic corona on the nanoparticle surface. This "stealth" layer reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and improving the pharmacokinetic profile of the encapsulated drug.[2][3] The defined length of the PEG8 linker provides a balance between stealth properties and accessibility for targeting ligand conjugation.

-

Maleimide (Mal): A reactive functional group at the distal end of the PEG chain. The maleimide group specifically and efficiently reacts with thiol (-SH) groups, typically found in cysteine residues of peptides and antibodies, to form stable covalent thioether bonds.[1] This allows for the conjugation of targeting moieties to the surface of the nanoparticle, enabling active targeting to specific cells or tissues.

The amphiphilic nature of this compound facilitates its self-assembly in aqueous environments, forming the structural basis for various nanocarrier platforms.

Mechanism of Action in Targeted Drug Delivery

The utility of this compound in targeted drug delivery stems from its ability to create long-circulating nanoparticles functionalized with specific targeting ligands. The overall mechanism can be broken down into several key steps:

-

Formulation: this compound is incorporated into a lipid mixture during the nanoparticle formulation process, such as thin-film hydration for liposomes. Its DSPE anchor integrates into the lipid bilayer, while the PEG-maleimide chain extends into the aqueous exterior.

-

Bioconjugation: A targeting ligand containing a free thiol group (e.g., a cysteine-containing peptide like cRGD or a thiolated antibody fragment like Fab') is reacted with the maleimide-functionalized nanoparticles. This reaction, a Michael addition, occurs under mild conditions (typically pH 6.5-7.5) and results in a stable thioether linkage.

-

Systemic Circulation: Once administered, the PEGylated surface of the nanoparticle minimizes opsonization and uptake by phagocytic cells, leading to an extended circulation half-life.

-

Target Recognition and Binding: The conjugated targeting ligand specifically binds to its cognate receptor overexpressed on the surface of target cells (e.g., cancer cells).

-

Cellular Internalization: Upon binding, the nanoparticle is typically internalized by the target cell through receptor-mediated endocytosis.

-

Drug Release: Following internalization, the encapsulated therapeutic agent is released into the cytoplasm, where it can exert its pharmacological effect.

This targeted approach enhances the therapeutic index of the encapsulated drug by increasing its concentration at the site of action while minimizing off-target toxicity.

Quantitative Data on this compound Based Systems

The following tables summarize key quantitative parameters for drug delivery systems incorporating DSPE-PEG derivatives. While data for the specific PEG8 linker is limited, the provided values for other PEG lengths offer a valuable reference for formulation development.

Table 1: Physicochemical Properties of DSPE-PEG Containing Nanoparticles

| Nanoparticle Formulation | Drug | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPE-PEG2000 Liposomes | Doxorubicin | 98.7 ± 13.25 | - | +7.94 ± 0.32 | |

| DSPE-PEG2000 Liposomes | Doxorubicin | 101.70 ± 14.04 | - | +5.63 ± 0.46 | |

| DSPE-PEG2000 Micelles | Ridaforolimus | 33 ± 15 | - | - | |

| PLA-DSPE-PEG Nanoparticles | - | 97.1 | 0.19 | -36.0 | |

| DSPE-PEG2000-MSNs | Doxorubicin | - | - | - |

Table 2: Drug Encapsulation Efficiency and Release

| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | In Vitro Release Conditions | Key Release Findings | Reference |

| DSPE-PEG2000 Liposomes | Doxorubicin | 94.1 | - | - | |

| DSPE-PEG2000 Liposomes | Doxorubicin | 92.8 | - | - | |

| DSPE-PEG2000 Micelles | Ridaforolimus | - | PBS, pH 7.4, 37°C | t90% increased from 1h to 6.5 days | |

| DSPE-PEG2000 Liposomes | Doxorubicin | >90 | - | Retained 90% of drug in PBS after 24h at 37°C | |

| DSPE-PEG Liposomes | Doxorubicin | 93.71 | - | - |

Table 3: Ligand Conjugation and Targeting Efficiency

| Ligand | Nanoparticle | Conjugation Efficiency (%) | Key Findings on Targeting | Reference |

| anti-EGFR Fab' | DSPE-PEG3400-Mal Cubosomes | ~95 | High affinity for EGFR target | |

| cRGD Peptide | DSPE-PEG2000-Mal Liposomes | Quantitative | - | |

| F3 Peptide | DSPE-PEG2000-Mal | >95 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Conjugation of cRGD Peptide to this compound Liposomes

This protocol is adapted from a method for conjugating thiolated cRGD peptide to maleimide-functionalized liposomes.

Materials:

-

Pre-formed liposomes containing this compound

-

cRGDfC (cysteine-flanked cyclic RGD peptide)

-

Phosphate-buffered saline (PBS), pH 7.2, containing 2 mM EDTA

-

Triethylamine (TEA)

-

Argon or Nitrogen gas

-

Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Liposomes: Formulate liposomes using a standard method such as thin-film hydration, incorporating this compound at the desired molar ratio (e.g., 1-5 mol%).

-

Prepare cRGD Solution: Dissolve the cRGDfC peptide in PBS (pH 7.2) to a final concentration of 4 mM.

-

Prepare Liposome Suspension: Disperse the pre-formed liposomes in PBS (pH 7.2).

-

Initiate Conjugation: Add triethylamine to the liposome suspension to a final concentration of 2 mM.

-

Add Peptide: Add the cRGD solution to the liposome suspension at a 2-fold molar excess of peptide to maleimide groups.

-

Incubate: Stir the reaction mixture gently under an inert atmosphere (argon or nitrogen) for 12 hours at room temperature in the dark.

-

Purification: Remove unconjugated peptide by dialysis against PBS (pH 7.4) for 24 hours with several buffer changes.

Protocol for Doxorubicin Loading into Liposomes by Remote Loading

This protocol describes the active loading of doxorubicin into liposomes using a transmembrane ammonium sulfate gradient.

Materials:

-

Pre-formed liposomes (e.g., formulated with DSPC, cholesterol, and this compound-cRGD)

-

Ammonium sulfate solution (250 mM)

-

Doxorubicin-HCl solution

-

HEPES buffered saline (HBS), pH 7.4

-

Sephadex G-50 column

Procedure:

-

Liposome Hydration: Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes.

-

Liposome Sizing: Extrude the liposomes through a 100 nm polycarbonate membrane to achieve a uniform size distribution.

-

Create Gradient: Remove the external ammonium sulfate by dialysis against HBS (pH 7.4).

-

Drug Loading: Add the doxorubicin-HCl solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

-

Incubate: Incubate the mixture at 60°C for 1 hour to facilitate active loading of doxorubicin.

-

Purification: Remove unencapsulated doxorubicin using a Sephadex G-50 column equilibrated with HBS.

Protocol for Characterization of Nanoparticles

4.3.1. Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Materials:

-

Nanoparticle suspension

-

Deionized water or appropriate buffer

-

DLS instrument (e.g., Malvern Zetasizer)

Procedure:

-

Sample Preparation: Dilute the nanoparticle suspension in deionized water or the desired buffer to an appropriate concentration (typically to achieve a count rate of 200-500 kcps).

-

Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature (e.g., 25°C) and scattering angle (e.g., 173°).

-

Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement.

-

Data Analysis: The instrument software will calculate the average hydrodynamic diameter and polydispersity index (PDI). For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Smoluchowski approximation. Perform at least three measurements per sample.

4.3.2. Determination of Encapsulation Efficiency

Materials:

-

Drug-loaded nanoparticle suspension

-

Centrifugal filter units or dialysis tubing

-

Spectrophotometer or HPLC system

-

Lysis buffer (e.g., PBS with 1% Triton X-100)

Procedure:

-

Separate Free Drug: Separate the unencapsulated drug from the nanoparticles using centrifugal filtration or dialysis.

-

Quantify Free Drug: Measure the concentration of the drug in the filtrate or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Quantify Total Drug: Lyse a known volume of the original nanoparticle suspension with a lysis buffer to release the encapsulated drug. Measure the total drug concentration.

-

Calculate Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol for In Vitro Cellular Uptake by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled nanoparticles.

Materials:

-

Fluorescently labeled targeted nanoparticles

-

Target cells and control cells (lacking the target receptor)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of fluorescently labeled nanoparticles. Include untreated cells as a negative control. Incubate for a defined period (e.g., 4 hours).

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove non-adherent nanoparticles. Detach the cells using Trypsin-EDTA and neutralize with complete medium.

-

Staining (Optional): Stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the untreated control cells to set the baseline fluorescence. For each sample, acquire data for at least 10,000 events.

-

Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample. Compare the uptake in target cells versus control cells.

Protocol for Cytotoxicity Assessment by MTT Assay

Materials:

-

Drug-loaded targeted nanoparticles and non-targeted control nanoparticles

-

Target cells

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a control. Incubate for 48-72 hours.

-

Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize Formazan: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus drug concentration to determine the IC50 value.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways targeted by this compound based systems and a general experimental workflow.

Caption: Experimental workflow for developing targeted drug delivery systems.

Caption: Simplified HER2 signaling pathway.

Caption: Simplified EGFR signaling pathway.

Caption: Simplified VEGFR signaling pathway.

References

The Strategic Role of DSPE-PEG₈-Maleimide in Targeted mRNA Vaccine Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and potent immunological responses. The success of these vaccines is intrinsically linked to their delivery vehicle, the lipid nanoparticle (LNP). A critical component in the evolution of LNP technology is the functionalization of their surface for targeted delivery. This technical guide provides an in-depth examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (DSPE-PEG₈-Mal), a key lipid excipient enabling the conjugation of targeting moieties to the LNP surface. We will dissect its molecular structure, elucidate its role in LNP formulation and stability, and provide detailed methodologies for its application in developing next-generation, targeted mRNA vaccines.

Introduction: The Imperative for Targeted mRNA Delivery

Standard lipid nanoparticle formulations for mRNA vaccines, while highly effective, primarily accumulate in the liver following systemic administration. For many vaccine applications, particularly in oncology and for targeting specific immune cell populations, directing the mRNA payload to distinct cell types such as dendritic cells (DCs) is paramount for eliciting a robust and tailored immune response. Targeted delivery can enhance vaccine potency, reduce off-target effects, and potentially lower the required dose.

DSPE-PEG₈-Mal has emerged as a critical tool for achieving this targeting precision. It is a functionalized phospholipid that integrates into the LNP lipid bilayer, presenting a reactive maleimide group at the distal end of a polyethylene glycol (PEG) spacer. This maleimide group serves as a chemical handle for the covalent attachment of targeting ligands.

Molecular Dissection of DSPE-PEG₈-Mal

The functionality of DSPE-PEG₈-Mal arises from the synergistic action of its three core components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid acts as the lipid anchor, embedding itself within the LNP's lipid bilayer. The saturated 18-carbon stearoyl chains of DSPE contribute to the stability of the LNP structure.

-

Polyethylene Glycol (PEG₈): The eight-unit PEG linker is a hydrophilic polymer that extends from the LNP surface. This PEG chain serves two primary purposes. Firstly, it creates a hydrophilic shield, often referred to as a "stealth" layer, which reduces recognition by the mononuclear phagocyte system, thereby prolonging the circulation time of the LNP in the bloodstream. Secondly, it provides a flexible spacer, ensuring that the conjugated targeting ligand is accessible for interaction with its cellular receptor.

-

Maleimide (Mal): This reactive group is located at the terminus of the PEG chain. The maleimide moiety readily and specifically reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins, to form a stable thioether bond. This specific and efficient conjugation chemistry is a cornerstone of its utility in bioconjugation.

Impact on Lipid Nanoparticle Properties: A Quantitative Overview

The incorporation of DSPE-PEG₈-Mal into an LNP formulation influences its physicochemical characteristics. The following table summarizes the typical effects observed. It is important to note that the precise impact will vary depending on the overall lipid composition, the molar percentage of DSPE-PEG₈-Mal used, and the nature of the conjugated ligand.

| Property | Typical Impact of DSPE-PEG₈-Mal Incorporation | Rationale |

| Size (Hydrodynamic Diameter) | Slight increase | The PEG chains and conjugated ligands extend from the LNP surface, increasing the overall hydrodynamic radius. |

| Polydispersity Index (PDI) | Generally maintained at < 0.2 | When formulated correctly using methods like microfluidics, a homogenous population of LNPs can be maintained. |

| Zeta Potential | Shift towards neutrality | The PEG layer can shield the surface charge of the LNP core lipids, resulting in a zeta potential closer to neutral.[1] |

| mRNA Encapsulation Efficiency | Generally high (>90%) | The primary encapsulation process is driven by the interaction of mRNA with the ionizable lipid within the LNP core and is not significantly hindered by the inclusion of a small percentage of DSPE-PEG₈-Mal.[2] |

| Stability | Enhanced | The PEGylated surface provides steric hindrance, preventing aggregation of the LNPs during storage and in biological fluids.[3] |

Experimental Protocols

Formulation of Maleimide-Functionalized mRNA-LNPs via Microfluidic Mixing

This protocol describes the formulation of targeted LNPs using a microfluidic device, a method that allows for precise control over LNP size and polydispersity.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC))

-

Cholesterol

-

DSPE-PEG₈-Mal

-

mRNA encoding the antigen of interest

-

Ethanol (anhydrous)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (10 kDa MWCO)

Procedure:

-

Prepare the Lipid-Ethanol Phase:

-

Dissolve the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG₈-Mal in anhydrous ethanol to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:DSPE-PEG₈-Mal).[4]

-

The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.

-

-

Prepare the Aqueous mRNA Phase:

-

Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol phase and the aqueous mRNA phase into separate syringes.

-

Pump the two phases through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (aqueous:organic). The rapid mixing within the microfluidic channels induces the self-assembly of the lipids around the mRNA, forming the LNPs.[5]

-

-

Purification:

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and exchange the buffer.

-

Concentrate the purified LNPs using centrifugal filter units if necessary.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Conjugation of Thiolated Peptides to DSPE-PEG₈-Mal Functionalized LNPs

This protocol details the covalent attachment of a cysteine-containing peptide to the surface of the pre-formed maleimide-functionalized LNPs.

Materials:

-

Maleimide-functionalized LNPs in PBS, pH 7.4

-

Thiolated peptide (with a terminal cysteine residue)

-

Reaction buffer: PBS, pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Size exclusion chromatography (SEC) column or centrifugal filter units for purification

Procedure:

-

Peptide Preparation (if necessary):

-

If the peptide contains internal disulfide bonds that need to be reduced to expose a free thiol, dissolve the peptide in the reaction buffer and add a 10-50 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed prior to conjugation.

-

-

Conjugation Reaction:

-

Add the thiolated peptide solution to the maleimide-functionalized LNP suspension. A molar excess of peptide to maleimide groups (e.g., 2:1 to 10:1) is typically used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing. The reaction should be protected from light if using fluorescently labeled peptides.

-

-

Purification of Conjugated LNPs:

-

Remove the unreacted peptide by either SEC or by repeated washing using centrifugal filter units with a molecular weight cutoff that retains the LNPs but allows the smaller peptide to pass through.

-

Characterization of Targeted LNPs

1. Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the LNP sample in PBS. Analyze using a DLS instrument to obtain the Z-average diameter and PDI. A PDI value below 0.2 is indicative of a monodisperse sample.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Electrophoresis

-

Procedure: Dilute the LNP sample in an appropriate low-ionic-strength buffer. Measure the electrophoretic mobility to determine the zeta potential, which reflects the surface charge of the LNPs.

3. mRNA Encapsulation Efficiency:

-

Technique: RiboGreen® Assay

-

Procedure:

-

Measure the total mRNA concentration by lysing a sample of the LNPs with a detergent (e.g., 1% Triton™ X-100) to release all encapsulated mRNA, and then adding the RiboGreen® reagent and measuring the fluorescence.

-

Measure the amount of free (unencapsulated) mRNA in an intact LNP sample by adding the RiboGreen® reagent without the detergent.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

4. Quantification of Peptide Conjugation:

-

Technique: Fluorometric Maleimide Assay or HPLC

-

Procedure (Fluorometric Assay): Use a commercially available kit to quantify the number of free maleimide groups on the LNP surface before and after the conjugation reaction. The difference corresponds to the amount of peptide conjugated.

-

Procedure (HPLC): Analyze the reaction mixture using reverse-phase HPLC to quantify the amount of unreacted peptide.

5. Visualization of LNP Morphology:

-

Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)

-

Procedure: Flash-freeze a thin film of the LNP suspension and image under cryogenic conditions. This allows for the visualization of the size, shape, and lamellarity of the LNPs in their native, hydrated state.

In Vitro Transfection Efficiency Assessment

Materials:

-

Target cells (e.g., dendritic cells, cancer cell lines)

-

Cell culture medium

-

Targeted mRNA-LNPs (encoding a reporter protein like Luciferase or GFP)

-

Untargeted control LNPs

-

96-well plates

-

Luciferase assay reagent or flow cytometer

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the targeted and untargeted mRNA-LNPs. Include a negative control (cells only).

-

Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.

-

Quantification:

-

For Luciferase: Lyse the cells and add a luciferase assay reagent. Measure the luminescence using a plate reader.

-

For GFP: Harvest the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.

-

In Vivo Biodistribution and Efficacy Studies

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Targeted mRNA-LNPs (encoding Luciferase)

-

Untargeted control LNPs

-

D-Luciferin substrate

-

In Vivo Imaging System (IVIS)

Procedure:

-

Administration: Administer the targeted and untargeted mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular). A typical dose for mice is in the range of 0.1-1.0 mg/kg of mRNA.

-

Bioluminescence Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice with D-luciferin intraperitoneally. After a short incubation period (5-10 minutes), anesthetize the mice and image them using an IVIS to visualize the sites of luciferase expression.

-

Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest the organs of interest (e.g., spleen, lymph nodes, liver, tumor). Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression in specific organs.

Signaling Pathways and Cellular Uptake

The conjugation of a targeting ligand to the LNP surface via DSPE-PEG₈-Mal is designed to hijack natural cellular uptake mechanisms, primarily receptor-mediated endocytosis.

Caption: Cellular uptake and processing of a targeted mRNA-LNP.

-

Binding: The targeting ligand on the LNP surface specifically binds to its cognate receptor on the target cell.

-

Internalization: This binding event triggers receptor-mediated endocytosis, leading to the engulfment of the LNP into an early endosome.

-

Endosomal Escape: As the endosome matures and its internal pH drops, the ionizable lipid in the LNP becomes protonated. This charge reversal is thought to disrupt the endosomal membrane, facilitating the escape of the mRNA payload into the cytoplasm.

-

Translation and Immune Response: Once in the cytoplasm, the mRNA is translated by the cell's ribosomes to produce the encoded antigen. This antigen is then processed and presented on Major Histocompatibility Complex (MHC) molecules on the cell surface, leading to the activation of T cells and the initiation of an adaptive immune response.

-

Innate Immune Sensing: The mRNA itself can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8. This interaction can trigger downstream signaling pathways that lead to the production of type I interferons and other pro-inflammatory cytokines, which can act as a natural adjuvant to further enhance the vaccine-induced immune response.

Experimental Workflow: From Formulation to In Vivo Evaluation

The following diagram illustrates a typical experimental workflow for the development and testing of a targeted mRNA vaccine using DSPE-PEG₈-Mal.

Caption: A streamlined workflow for developing targeted mRNA-LNPs.

Conclusion and Future Perspectives